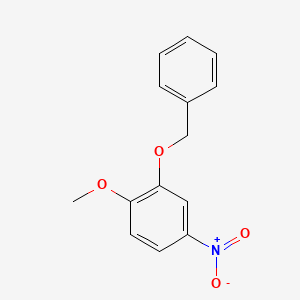

2-(Benzyloxy)-1-methoxy-4-nitrobenzene

Vue d'ensemble

Description

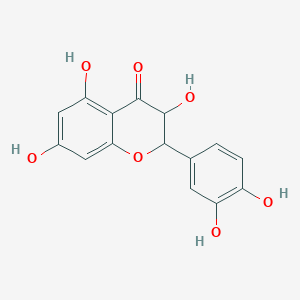

2-(Benzyloxy)-1-methoxy-4-nitrobenzene (2-BOMNB) is a nitrobenzene derivative that has been studied for its potential applications in scientific research. It has been found to have a wide range of applications, from use in laboratory experiments to its potential for use in drug development.

Applications De Recherche Scientifique

Synthesis Methods

Research has explored various methods for synthesizing compounds related to 2-(Benzyloxy)-1-methoxy-4-nitrobenzene. For instance, studies have developed new methods to synthesize 4-methoxyphenol, a compound structurally similar to the target molecule. These methods often involve substitution reactions and reduction processes, focusing on improving reaction conditions and yield efficiency (Jian, 2000). Additionally, work on the synthesis of 6-Methoxy-2-benzoxazolinone has included steps involving methoxy-nitrobenzene derivatives, indicating the relevance of these compounds in synthetic pathways (Richey et al., 1975).

Structural Studies

Crystallographic studies have been conducted on methoxybenzene derivatives, including molecules similar to this compound. These studies focus on understanding the planarity and intermolecular interactions of these molecules, which can influence their chemical behavior and potential applications (Fun et al., 1997).

Reactions and Catalysis

The reactivity of substituted methoxybenzenes has been a topic of interest in scientific research. For example, studies on palladium-catalyzed synthesis have explored reactions involving methoxybenzene derivatives, which are crucial for understanding the reactivity and potential applications of these compounds (Massacret et al., 1999). Additionally, research into organocatalytic syntheses of benzoxazoles and benzothiazoles has utilized aryl iodide and oxone, demonstrating the utility of nitrobenzene derivatives in these synthetic routes (Alla et al., 2014).

Photoreactions

Studies have also examined the role of nitrobenzene derivatives in photochemical reactions. These investigations reveal insights into the mechanisms and efficiencies of photoreactions, which can be critical for understanding the behavior of this compound under similar conditions (Jelenc et al., 1978).

Electrochemistry

Electrochemical studies involving nitrobenzene derivatives have provided valuable information on the electronic properties of surfaces and the influence of different substituents. This research is relevant for understanding the electrochemical behavior of similar compounds, including this compound (Rappich et al., 2006).

Propriétés

IUPAC Name |

1-methoxy-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-13-8-7-12(15(16)17)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKBXOQHDQLNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorobenzyl)-7-((dimethylamino)methyl)benzo[d]isoxazol-6-ol](/img/structure/B2748261.png)

![Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2748265.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2748267.png)

![1-(4-Cyclopentylpiperazin-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2748268.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}furan-2-carboxamide](/img/structure/B2748274.png)

![1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene](/img/structure/B2748279.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2748284.png)